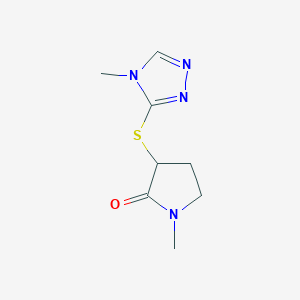

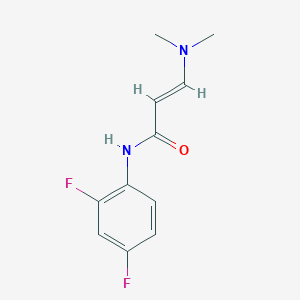

![molecular formula C20H24N8 B2416503 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine CAS No. 2320472-65-7](/img/structure/B2416503.png)

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that includes several heterocyclic structures, including a [1,2,4]triazolo[4,3-b]pyridazine ring and an azetidine ring . These types of structures are often found in pharmaceutical drugs and materials chemistry due to their diverse chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar [1,2,4]triazolo[4,3-b]pyridazine and azetidine derivatives have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. Unfortunately, specific structural data for this compound was not available .Scientific Research Applications

- Compound 5 demonstrates excellent insensitivity to external stimuli and impressive calculated detonation performance, comparable to the secondary-explosive benchmark CL-20 .

- Compound 10, an azo derivative, exhibits remarkable thermal stability and outperforms existing heat-resistant explosives .

- Compounds 14, 17, and 19, while sensitive, display high detonation performance and potential as primary explosives .

- Research could explore the compound’s potential as an antimicrobial, anti-viral, or anti-tumor agent .

Energetic Materials

Medicinal Chemistry

Cytotoxicity and Cancer Research

Materials Science

Thermostable Energetic Materials

Mechanism of Action

Target of Action

Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

It’s plausible that it interacts with its target in a manner similar to other [1,2,4]triazolo[4,3-a]pyrazine derivatives, which inhibit the activity of c-met kinase . This inhibition could potentially disrupt the signaling pathways regulated by this kinase, leading to altered cellular processes.

Biochemical Pathways

Given the potential inhibition of c-met kinase , it’s likely that the compound affects pathways related to cellular growth and survival. Disruption of these pathways could lead to the inhibition of cancer cell proliferation.

Result of Action

Based on the potential inhibition of c-met kinase , it’s plausible that the compound could exhibit anti-tumor activity, as seen with similar [1,2,4]triazolo[4,3-a]pyrazine derivatives .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N8/c1-20(2,3)18-24-23-16-9-10-17(25-28(16)18)27-11-13(12-27)26(4)19-21-14-7-5-6-8-15(14)22-19/h5-10,13H,11-12H2,1-4H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZJYDZUFJQORB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC5=CC=CC=C5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

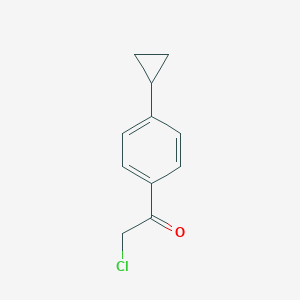

![tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride](/img/structure/B2416423.png)

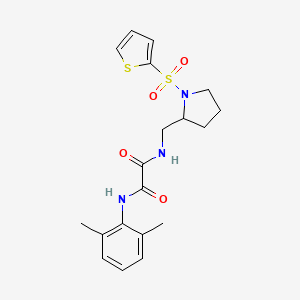

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2416424.png)

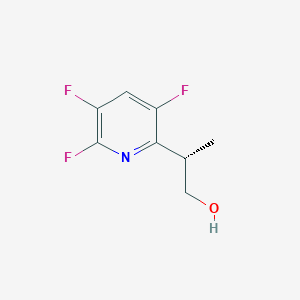

![2-Oxo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2416425.png)

![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2416434.png)

![2-[4-(4-methylphenyl)-1-piperazinyl]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B2416438.png)

![N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide](/img/structure/B2416440.png)